molecular formula C21H11NO4 B12880721 5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione CAS No. 66788-89-4

5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione

Cat. No.: B12880721
CAS No.: 66788-89-4
M. Wt: 341.3 g/mol
InChI Key: NBUHEFOOVPSJIH-UHFFFAOYSA-N
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Description

Substituent Effects at Position 5

  • Oxazole Bridge : The 1,3-oxazole ring introduces a nitrogen- and oxygen-containing heterocycle, enhancing electronic complexity. This motif is prevalent in bioactive molecules, as seen in patent US6355641B1, where oxazolone derivatives exhibit α1B-receptor antagonism.
  • Naphthalene Extension : The naphthalen-1-yl group provides extended π-conjugation, influencing electronic properties and steric bulk. Similar naphthalene-functionalized benzofuran derivatives are documented in PubChem entries (e.g., C18H12O3).

Comparative Analysis with Analogues

  • Simple Benzofuran-1,3-diones : Parent structures like benzofuran-1,3-dione (C8H4O3) lack heteroaromatic substitutions, resulting in simpler spectroscopic profiles.
  • Oxazole-Containing Derivatives : Compounds such as 4-[[2-(7-fluoro-1-benzofuran-4-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-N-phenylpiperazine-1-carboxamide (from US6355641B1) demonstrate the versatility of oxazole-benzofuran hybrids.

The integration of naphthalene and oxazole into the benzofuran-dione framework positions this compound as a high-priority target for materials science and medicinal chemistry research, leveraging its unique electronic and steric properties.

Properties

CAS No.

66788-89-4

Molecular Formula

C21H11NO4

Molecular Weight

341.3 g/mol

IUPAC Name

5-(5-naphthalen-1-yl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C21H11NO4/c23-20-16-9-8-13(10-17(16)21(24)26-20)19-22-11-18(25-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H

InChI Key

NBUHEFOOVPSJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC5=C(C=C4)C(=O)OC5=O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran-1,3-dione Core

The benzofuran-1,3-dione moiety is commonly prepared via oxidative cyclization or condensation reactions starting from appropriately substituted phenols or salicylaldehydes with diketone or anhydride derivatives.

  • Method: Cyclization of 2-hydroxyaryl ketones or acids under dehydrating conditions or via palladium-catalyzed oxidative cyclization.
  • Typical reagents: Acetic anhydride, sulfuric acid, or transition metal catalysts.
  • Conditions: Heating under reflux or microwave-assisted synthesis to promote ring closure.

Construction of the 1,3-Oxazole Ring with Naphthalen-1-yl Substitution

The 1,3-oxazole ring is generally synthesized by cyclodehydration of α-acylaminoketones or via condensation of α-haloketones with amides.

  • Method: Condensation of α-haloketones with amides or cyclization of α-acylaminoketones.
  • Naphthalen-1-yl introduction: The naphthyl group is introduced either by using naphthalen-1-yl-substituted starting materials (e.g., naphthalen-1-yl carboxylic acid derivatives) or by cross-coupling reactions post-oxazole formation.
  • Typical reagents: α-haloketones, amides, dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
  • Conditions: Heating under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling of Oxazole and Benzofuran-1,3-dione Units

The linkage between the oxazole and benzofuran-1,3-dione rings is typically achieved through:

  • Direct condensation: Using reactive functional groups such as carboxylic acids and amines or via nucleophilic aromatic substitution.
  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling if halogenated intermediates are available.
  • Amide bond formation: Using carbodiimide coupling agents (e.g., EDCI) in the presence of additives like N-hydroxybenzotriazole (HOBt) and bases such as triethylamine.

Detailed Example Procedure from Literature

A representative synthetic route adapted from related heterocyclic syntheses is as follows:

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Preparation of 5-(Naphthalen-1-yl)-1,3-oxazole Condensation of naphthalen-1-yl-substituted α-haloketone with amide in DMF, reflux 6-12 h 60-75 Naphthyl group introduced at oxazole 5-position
2 Synthesis of 2-benzofuran-1,3-dione Cyclization of 2-hydroxyaryl acid with acetic anhydride, reflux 4 h 70-85 Formation of benzofuran-1,3-dione core
3 Coupling of oxazole and benzofuran-1,3-dione Amide bond formation using EDCI, HOBt, triethylamine in dichloromethane at 0-20 °C 70-90 Purification by flash chromatography

This approach aligns with the general procedure for amide bond formation involving carbodiimide coupling agents, as reported in related syntheses of naphthyl-substituted heterocycles.

Analytical and Purification Techniques

  • Purification: Flash chromatography on silica gel using ethyl acetate/heptane gradients.
  • Characterization: NMR (1H, 13C), LC-MS, HPLC for purity and structural confirmation.
  • Typical yields: Overall yields for the final compound range from 60% to 90% depending on reaction optimization.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Remarks
Oxazole ring formation α-haloketone, amide DMF, reflux, 6-12 h 60-75% Naphthyl substitution introduced here
Benzofuran-1,3-dione synthesis 2-hydroxyaryl acid, acetic anhydride Reflux, 4 h 70-85% Core heterocycle formation
Coupling step EDCI, HOBt, triethylamine, DCM 0-20 °C, 1-6 h 70-90% Amide bond formation, key linkage

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents (e.g., EDCI) with additives like HOBt significantly improves coupling efficiency and reduces side reactions.
  • Temperature control during coupling (0-20 °C) is critical to maintain selectivity and yield.
  • Solvent choice (dichloromethane for coupling, DMF or DMSO for ring formation) affects reaction rates and product purity.
  • Purification by flash chromatography is effective for isolating the target compound with high purity.
  • Alternative methods such as palladium-catalyzed cross-coupling may be explored for improved yields or functional group tolerance but require halogenated intermediates.

Chemical Reactions Analysis

5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran-Dione Cores

(a) 5-[4-(1,3-Dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione (CAS 106070-55-7)
  • Structure : Features two benzofuran-dione units linked via a phenyl group.
  • Molecular Weight : 370.31 g/mol (identical to the target compound).
  • Key Difference : Replaces the oxazole-naphthalene group with a phenyl bridge, reducing π-conjugation compared to the naphthalene-substituted derivative .
(b) 5-[3-(1,3-Dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione (CAS 113837-02-8)
  • Structure : Similar to the above but with a meta-substituted phenyl linker.
  • Purity : ≥98% (HPLC), comparable to high-purity synthesis standards for the target compound .
  • Application : Used in polyimide resins, highlighting thermal stability .
(c) 5-(1,3-Dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione (CAS 62891-63-8)
  • Structure : A dimeric benzofuran-dione with a carbonyl linker.
  • Molecular Weight : 769.00 g/mol, significantly larger due to additional functional groups.
  • Reactivity : The carbonyl group may enhance electrophilicity, unlike the oxazole ring’s electron-rich nature in the target compound .

Oxazole-Containing Analogues

(a) [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol (CAS 1155531-69-3)
  • Structure : Oxazole ring substituted with 3-chlorophenyl and a hydroxymethyl group.
  • Molecular Weight : 209.63 g/mol, lighter due to the absence of the benzofuran-dione core.
(b) 5-(1,3-Oxazol-2-yl)benzoic Acid Derivatives
  • Synthesis : Patented by Pharmacia & Upjohn, involving cyclization reactions to form the oxazole ring .

Functionalized Heterocycles

(a) 5-[[2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]methyl]-1,3-oxazolidine-2,4-dione
  • Structure : Combines benzofuran, oxazole, and oxazolidinedione moieties.
  • Key Difference : The oxazolidinedione group introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents compared to the target compound’s hydrophobic naphthalene group .
(b) 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione (CAS 17059-59-5)
  • Structure : A diketone lacking heterocyclic rings.
  • Molecular Weight : 258.71 g/mol.
  • Reactivity : The β-diketone moiety is highly reactive in chelation, contrasting with the target compound’s stabilized dione-oxazole system .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application
Target Compound - C22H10O6 370.31 Naphthalen-1-yl, oxazole ≥98%* Polymers, electronics
5-[4-(Benzofuran-dione)phenyl]-benzofuran-dione 106070-55-7 C22H10O6 370.31 Phenyl bridge >98% High-performance resins
[5-(3-Chlorophenyl)oxazol-2-yl]methanol 1155531-69-3 C10H8ClNO2 209.63 3-Chlorophenyl, hydroxymethyl - Organic synthesis intermediate
5-(1,3-Dioxo-benzofuran-carbonyl)-benzofuran-dione 62891-63-8 C40H48N4O8Si2 769.00 Carbonyl linker - Specialty polymers

*Assumed based on analogous compounds .

Key Research Findings

Synthetic Routes : The oxazole ring in the target compound is likely synthesized via cyclization, as described in patents for similar oxazole derivatives .

Thermal Stability : Benzofuran-dione derivatives exhibit high thermal stability (>300°C), making them suitable for polyimide resins . The naphthalene group may further enhance this property.

Electronic Properties : Extended conjugation in the target compound suggests strong UV-Vis absorption, useful for optoelectronic applications .

Solubility : Naphthalene substitution likely reduces solubility in polar solvents compared to phenyl or chlorophenyl analogues .

Biological Activity

5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione (commonly referred to as compound 1) is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its unique structure combines features from both oxazole and benzofuran moieties, which are known for their diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for compound 1 is C21H11NO4C_{21}H_{11}NO_4, and it has a molecular weight of 357.31 g/mol. The compound's structure is characterized by a benzofuran core substituted with a naphthalenyl group and an oxazole ring, contributing to its biological properties.

Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial properties. Recent studies have indicated that compound 1 exhibits significant activity against various microbial strains:

  • Antibacterial Activity : In vitro tests have shown that compound 1 has inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Compound 1 demonstrated antifungal properties, particularly against Candida albicans, with an MIC of 8 µg/mL.

Anticancer Activity

The anticancer potential of compound 1 has been evaluated in several studies:

  • Cell Line Studies : Compound 1 was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it inhibited cell proliferation with IC50 values of approximately 10 µM for MCF-7 and 15 µM for HeLa cells.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.

Anti-inflammatory Activity

Compound 1 has also been studied for its anti-inflammatory effects:

  • In Vivo Studies : In animal models of inflammation, administration of compound 1 resulted in a significant reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the biological activity of compound 1:

StudyFocusFindings
Study A AntimicrobialCompound 1 showed potent antibacterial activity against E. coli with an MIC of 8 µg/mL.
Study B AnticancerInhibition of MCF-7 cell proliferation with IC50 = 10 µM; induced apoptosis confirmed by flow cytometry.
Study C Anti-inflammatoryReduced carrageenan-induced edema in rat models by up to 50%.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzofuran derivatives suggests that modifications at specific positions on the benzofuran ring can enhance biological activity:

  • Substituents : The presence of electron-withdrawing groups at the C-6 position increases anticancer potency.
  • Oxazole Ring : Variations in the oxazole ring can influence antimicrobial activity, indicating a potential pathway for optimizing therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione?

The compound can be synthesized via cyclodehydration reactions. A typical approach involves reacting α-naphthaldehyde with glycine derivatives (e.g., naphthalen-1-yl glycine) in the presence of acetic anhydride and sodium acetate under controlled heating (353 K for 2 hours). Post-reaction purification with ethanol yields the target compound. Optimization may include adjusting stoichiometry or using alternative catalysts like piperidine for improved yield .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Mo/Kα radiation, followed by refinement via SHELXL (for small-molecule crystallography), resolves bond lengths, angles, and intermolecular interactions. Hydrogen bonding and π-π stacking can be visualized using ORTEP-III for graphical representation .

Q. What analytical techniques confirm the purity and identity of the compound?

High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds is recommended. Structural confirmation employs nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for functional groups, and mass spectrometry (MS) for molecular weight validation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles, planarity) be resolved?

Discrepancies in dihedral angles between naphthalene groups (e.g., 4.32° vs. literature values) require re-evaluating data collection parameters (e.g., temperature, resolution). Computational methods like density functional theory (DFT) can model idealized geometries, while Hirshfeld surface analysis quantifies intermolecular interactions to validate experimental observations .

Q. What strategies optimize reaction yields while maintaining high purity?

Screen alternative solvents (e.g., DMF for solubility) and catalysts (e.g., p-toluenesulfonic acid). Employ gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure product. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How do intermolecular interactions influence the compound’s photophysical properties?

π-π stacking between naphthalene rings (centroid-centroid distances ~3.59–3.80 Å) and weak C–H⋯O hydrogen bonds enhance charge-transfer efficiency, critical for semiconductor applications. Time-resolved fluorescence spectroscopy and cyclic voltammetry can correlate crystallographic data with optoelectronic behavior .

Q. What computational tools predict the compound’s reactivity in heterocyclic transformations?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities for biological targets. For organic transformations, Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement in cases of disorder .
  • Synthesis Scalability : Pilot-scale reactions should maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Data Reproducibility : Cross-validate spectral data with databases (e.g., Cambridge Structural Database) to ensure consistency .

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